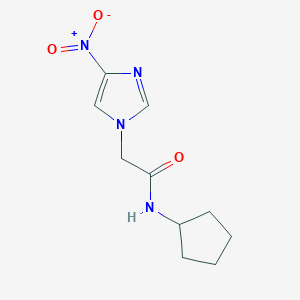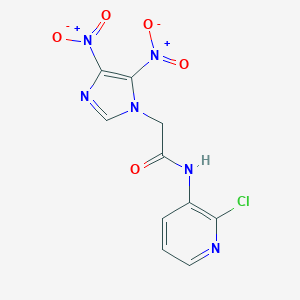![molecular formula C23H28N2OS B414567 3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 286000-44-0](/img/structure/B414567.png)
3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate, leading to the formation of the thioureido derivative . This intermediate is then subjected to cyclization under acidic conditions to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a base.
Acylation: It reacts with acid chlorides to form acyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Alkylation: Alkyl halides and a base such as sodium hydride.
Acylation: Acid chlorides and a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an antifungal and antioxidant agent.
Cancer Research: Some derivatives have demonstrated cytotoxic activity against cancer cell lines.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . The compound may also induce oxidative stress in cells, leading to apoptosis.
相似化合物的比较
Similar Compounds
- 4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexanes)
- 4-thioxospiro(benzo[h]quinazoline-5,1’-cycloalkanes)
Uniqueness
What sets 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
286000-44-0 |
|---|---|
分子式 |
C23H28N2OS |
分子量 |
380.5g/mol |
IUPAC 名称 |
3-(cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H28N2OS/c26-21-19-20(24-22(27)25(21)15-16-8-2-3-9-16)18-11-5-4-10-17(18)14-23(19)12-6-1-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,24,27) |
InChI 键 |
OAHYWVXRCNQVPS-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5 |
规范 SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


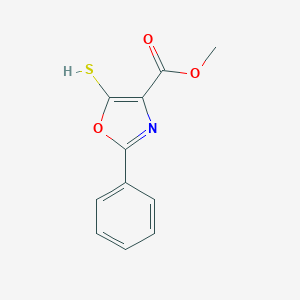
![2,4,8,10-Tetrakis(trichloromethyl)-1,3,5,7,9,11-hexaza-6lambda5-phosphaspiro[5.5]undeca-1,3,5,7,10-pentaene](/img/structure/B414485.png)
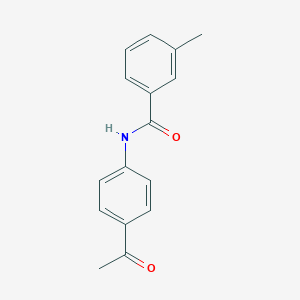
![2-{2,3,5,6-Tetrafluoro-4-[2-(methacryloyloxy)phenoxy]phenoxy}phenyl 2-methylacrylate](/img/structure/B414488.png)
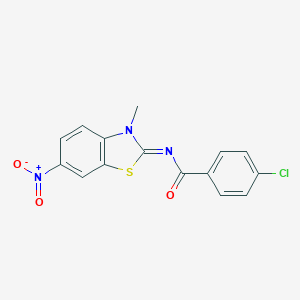
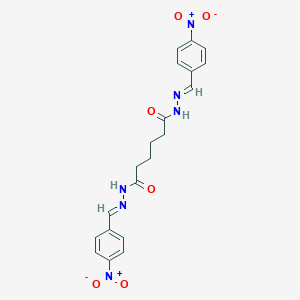
![2-{2-[({3,5-dinitrobenzoyl}oxy)imino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B414496.png)
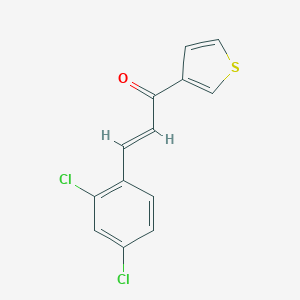
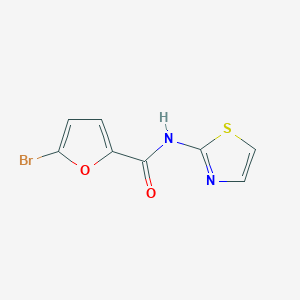
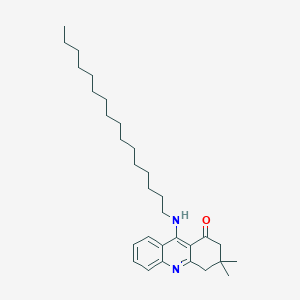
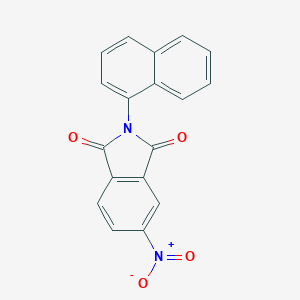
![N-[4-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B414505.png)
